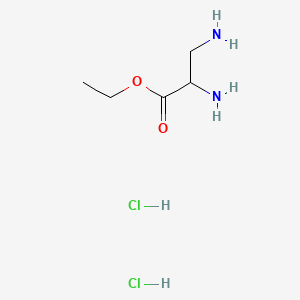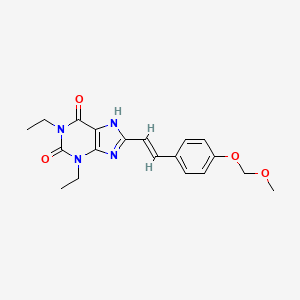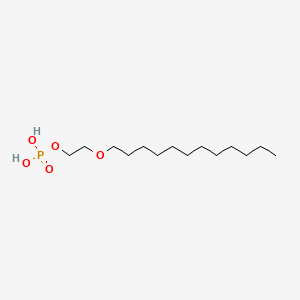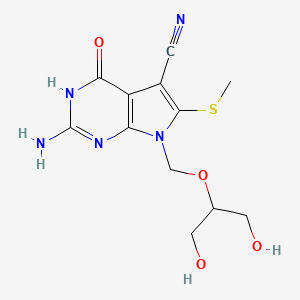
Oxatomide monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxatomide monohydrate is an antihistamine compound belonging to the diphenylmethylpiperazine family. It is primarily used for the treatment and prevention of allergic symptoms such as rhinitis, conjunctivitis, urticaria, and other conditions responsive to antihistamines . Oxatomide was discovered at Janssen Pharmaceutica in 1975 and has been marketed under various brand names, including Tinset .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxatomide involves several key steps:
Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.
Alkylation with 3-Chloro-1-bromopropane: The protected imidazolone derivative is then alkylated with 3-chloro-1-bromopropane to afford a functionalized derivative.
Alkylation of Monobenzhydryl Derivative of Piperazine: The final step involves the alkylation of the monobenzhydryl derivative of piperazine with the functionalized derivative, followed by hydrolytic removal of the protecting group to yield oxatomide.
Industrial Production Methods
Industrial production of oxatomide typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxatomide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process, where functional groups are replaced.
Hydrolysis: Removal of protecting groups during synthesis.
Common Reagents and Conditions
Isopropenyl Acetate: Used in the initial protection step.
3-Chloro-1-bromopropane: Used for alkylation.
Monobenzhydryl Derivative of Piperazine: Used in the final alkylation step.
Major Products Formed
The major product formed from these reactions is oxatomide itself, with intermediate compounds formed during the synthesis process.
Aplicaciones Científicas De Investigación
Oxatomide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine release and mast cell stabilization.
Industry: Employed in the development of new antihistamine drugs and formulations.
Mecanismo De Acción
Oxatomide exerts its effects primarily through antagonism of the H1 histamine receptor. This prevents histamine from binding to its receptor, thereby inhibiting the allergic response. Additionally, oxatomide has been shown to inhibit mast cell degranulation, further reducing the release of histamine and other mediators of allergic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cinnarizine: Another H1 histamine receptor antagonist with similar antihistamine activity.
Hydroxyzine: Shares antiserotonergic activity with oxatomide.
Sodium Cromoglycate: Although not a direct antihistamine, it also inhibits mast cell degranulation.
Uniqueness of Oxatomide
Oxatomide is unique in its dual action as both an H1 histamine receptor antagonist and an inhibitor of mast cell degranulation. This dual mechanism makes it particularly effective in treating allergic conditions that are unresponsive to other antihistamines .
Propiedades
Número CAS |
144671-97-6 |
|---|---|
Fórmula molecular |
C27H32N4O2 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one;hydrate |
InChI |
InChI=1S/C27H30N4O.H2O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-8,10-15,26H,9,16-21H2,(H,28,32);1H2 |
Clave InChI |
WUVRHFANMRXNRX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
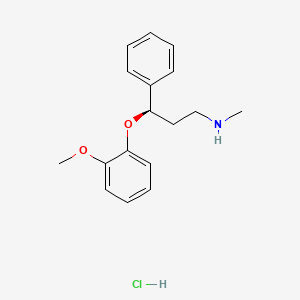
![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
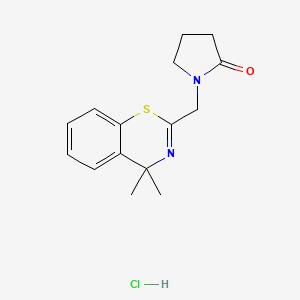
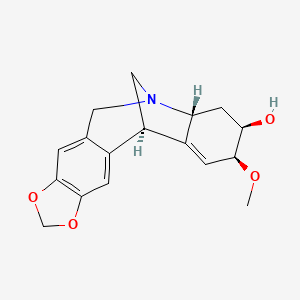
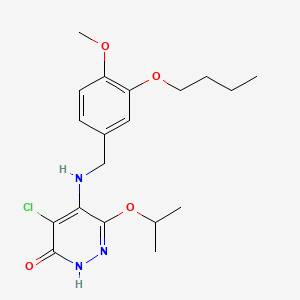

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

